

Chemical structure and stereochemistry of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

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An In-depth Technical Guide to (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine

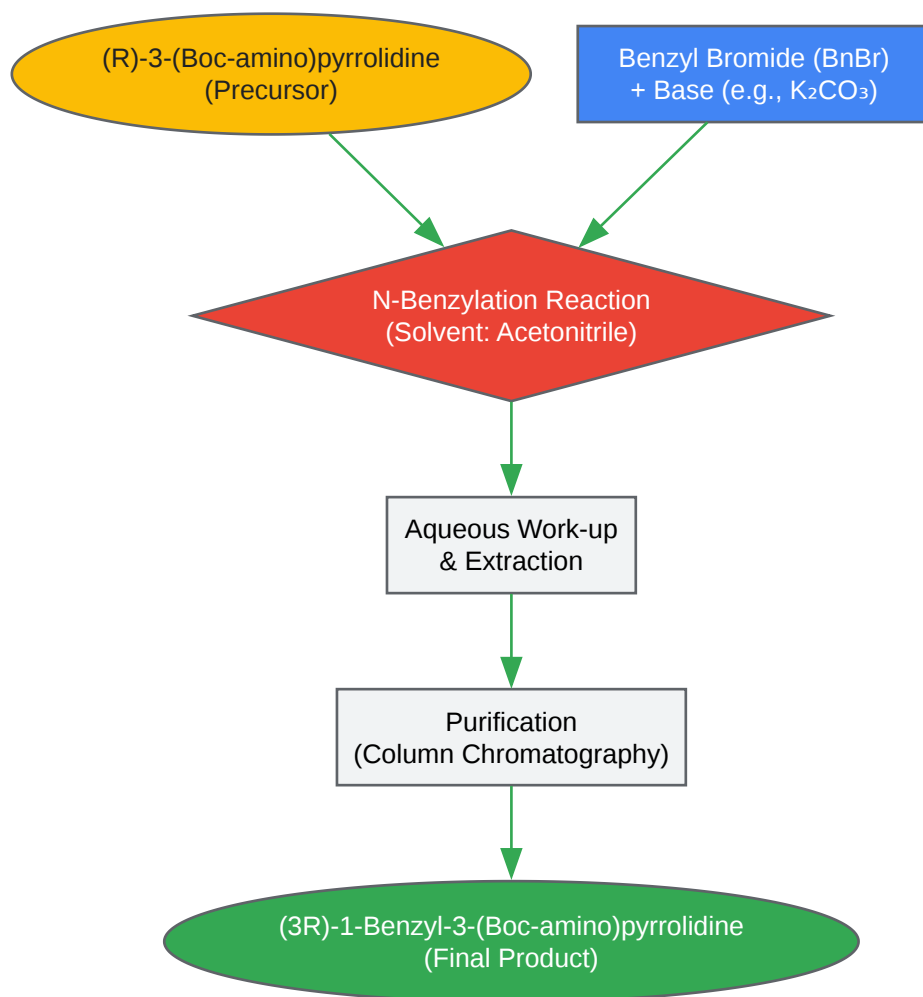
Audience: Researchers, scientists, and drug development professionals.

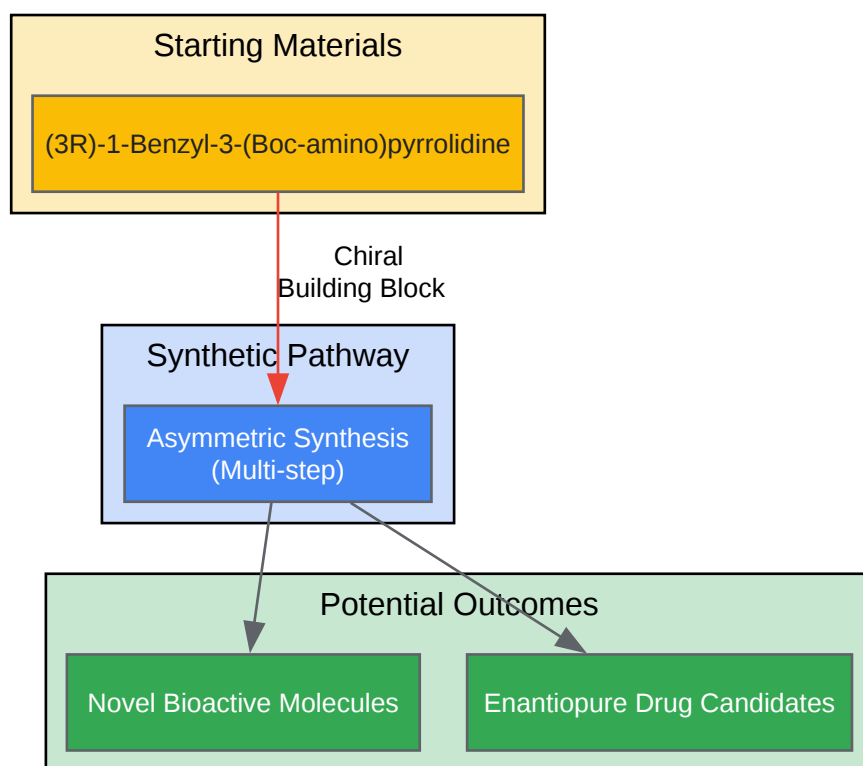
This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and applications of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine, a key chiral building block in modern medicinal chemistry.

Chemical Structure and Stereochemistry

(3R)-1-Benzyl-3-(Boc-amino)pyrrolidine is a chiral pyrrolidine derivative. Its structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine ring). A benzyl group (Bn) is attached to the ring's nitrogen atom (position 1), and a tert-butoxycarbonyl (Boc) protected amine group is located at position 3.

The stereochemistry is defined by the "(3R)" designation, which indicates that the chiral center at the 3rd carbon of the pyrrolidine ring possesses an 'R' absolute configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its application in asymmetric synthesis, allowing for the creation of enantiomerically pure pharmaceutical compounds.[1][2] The presence of the Boc protecting group enhances the molecule's stability and allows for controlled reactivity during complex synthetic sequences.[3]





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